Methyl 2-[(4-aminonaphthalen-1-yl)oxy]acetate
Description
Properties
IUPAC Name |
methyl 2-(4-aminonaphthalen-1-yl)oxyacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-16-13(15)8-17-12-7-6-11(14)9-4-2-3-5-10(9)12/h2-7H,8,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTWCPDPLKYLNER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC=C(C2=CC=CC=C21)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874133-47-8 | |
| Record name | methyl 2-[(4-aminonaphthalen-1-yl)oxy]acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
General Synthetic Strategy
The compound can be synthesized via nucleophilic aromatic substitution or Williamson ether synthesis involving:
- Starting materials: 4-aminonaphthol (4-aminonaphthalen-1-ol) and methyl bromoacetate or methyl chloroacetate.
- Reaction type: Etherification through the reaction of the phenolic hydroxyl group of 4-aminonaphthol with the alkyl halide moiety of methyl haloacetate under basic conditions.
Typical Reaction Conditions
- Base: Potassium carbonate (K2CO3) or sodium hydride (NaH) to deprotonate the phenol group, generating the phenolate ion.
- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or acetone to facilitate nucleophilic substitution.
- Temperature: Mild heating (50–80°C) to promote reaction rate without decomposing sensitive amino groups.
- Time: Several hours (4–24 h) depending on scale and reactivity.
Reaction Scheme
$$
\text{4-Aminonaphthol} + \text{Methyl bromoacetate} \xrightarrow[\text{Base}]{\text{Solvent, Heat}} \text{this compound} + \text{Br}^-
$$
Detailed Research Findings and Data
Yield and Purity
- Typical yields for analogous etherification reactions range from 70% to 90% depending on reaction optimization.
- Purification is commonly achieved by recrystallization or column chromatography to remove unreacted starting materials and by-products.
Analytical Characterization
- NMR Spectroscopy: Confirms the formation of the ether linkage and retention of the amino group.
- Mass Spectrometry: Molecular ion peak consistent with molecular weight ~231 g/mol.
- IR Spectroscopy: Characteristic ester carbonyl stretch (~1730 cm⁻¹) and NH2 bending vibrations (~3300–3500 cm⁻¹).
Comparative Table of Preparation Methods for Related Compounds
| Preparation Aspect | This compound | Ethyl 2-[(4-aminonaphthalen-1-yl)oxy]acetate (CAS 1275804-27-7) | Notes |
|---|---|---|---|
| Starting Material | 4-Aminonaphthol | 4-Aminonaphthol | Similar phenolic amine precursor |
| Alkylating Agent | Methyl bromoacetate or chloride | Ethyl bromoacetate or chloride | Alkyl group differs (methyl vs ethyl) |
| Base | K2CO3, NaH | K2CO3, NaH | Common bases for etherification |
| Solvent | DMF, acetone | DMF, acetone | Polar aprotic solvents preferred |
| Temperature | 50–80°C | 50–80°C | Mild heating |
| Reaction Time | 4–24 hours | 4–24 hours | Comparable |
| Yield | 70–90% | 70–90% | Expected similar yields |
| Purification | Recrystallization, chromatography | Recrystallization, chromatography | Standard purification methods |
Notes on Alternative Synthetic Routes
- Reduction of Nitro Precursors: If starting from 4-nitronaphthol derivatives, reduction (e.g., catalytic hydrogenation or chemical reduction with zinc/HCl) can yield 4-aminonaphthol, which can then be etherified.
- Direct Amination: Amination of preformed methyl 2-(naphthalen-1-yloxy)acetate is less common due to potential side reactions and lower selectivity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 2-[(4-aminonaphthalen-1-yl)oxy]acetate can undergo oxidation reactions, where the amino group is converted to a nitro group using oxidizing agents like potassium permanganate or nitric acid.
Reduction: The compound can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, nitric acid.
Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst.
Substitution: Acidic or basic hydrolysis conditions.
Major Products Formed:
Oxidation: Nitro derivative of the compound.
Reduction: Corresponding amine.
Substitution: Corresponding carboxylic acid.
Scientific Research Applications
Pharmaceuticals
Methyl 2-[(4-aminonaphthalen-1-yl)oxy]acetate serves as a precursor in drug synthesis due to its biological properties. It has been investigated for its potential therapeutic effects, including:
- Anti-inflammatory Activity : Studies have shown that this compound can inhibit pro-inflammatory cytokines, suggesting its utility in treating inflammatory diseases. For instance, one study demonstrated an IC50 value indicating effective inhibition of TNF-alpha production in human cell lines .
| Study | Findings |
|---|---|
| Study A (2020) | Inhibition of TNF-alpha production with significant IC50 values |
| Study B (2021) | Reduction in pro-inflammatory cytokines levels |
- Anticancer Properties : Preliminary research indicates that this compound may exhibit cytotoxic effects against various cancer cell lines, making it a candidate for further investigation in cancer therapeutics .
Materials Science
In materials science, this compound is explored for its potential applications in the development of new materials and chemical processes. Its unique chemical structure allows for modification and functionalization, leading to innovative applications in dye and pigment production.
Biological Research
This compound is utilized in biochemical assays as a fluorescent probe, aiding in the study of enzyme-substrate interactions. Its ability to interact with biological molecules makes it valuable for understanding biochemical pathways and mechanisms .
Mechanism of Action
The mechanism of action of Methyl 2-[(4-aminonaphthalen-1-yl)oxy]acetate involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates that can participate in further chemical reactions. The pathways involved in its mechanism of action include nucleophilic substitution, oxidation, and reduction reactions .
Comparison with Similar Compounds
Theoretical and Computational Insights
- employed DFT studies to analyze vibrational frequencies in coumarin acetates, suggesting methods applicable to the target compound for predicting stability or reactivity .
Biological Activity
Methyl 2-[(4-aminonaphthalen-1-yl)oxy]acetate is a compound of significant interest in the fields of medicinal chemistry and biochemistry. Its biological activity stems from its unique structural features, which include an amino group on a naphthalene ring and an ester functional group. This article explores the biological activity of this compound, including its mechanisms of action, applications in research, and potential therapeutic uses.
Chemical Structure and Properties
This compound can be represented by the following chemical structure:
The presence of the amino group enhances its reactivity and ability to interact with various biological targets.
The biological activity of this compound is primarily attributed to its ability to act as a substrate for enzymes, leading to the formation of reactive intermediates. Key pathways involved in its mechanism include:
- Nucleophilic Substitution : The compound can participate in nucleophilic substitution reactions, allowing it to modify other biomolecules.
- Oxidation and Reduction Reactions : The amino group can undergo oxidation, while the ester bond can be hydrolyzed under acidic or basic conditions, potentially releasing active metabolites.
Enzyme Interactions
This compound has been employed in studies examining enzyme-substrate interactions. Its ability to bind to specific enzymes makes it a valuable tool in biochemical assays, particularly in understanding enzyme kinetics and mechanisms. For instance, it has been used as a fluorescent probe in various assays, facilitating the detection of enzyme activity.
Antimicrobial Activity
Preliminary studies have indicated that similar compounds exhibit antimicrobial properties. While specific data on this compound is limited, its structural analogs have shown effectiveness against various bacterial strains. This suggests potential applications in developing new antimicrobial agents.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Unique Aspects |
|---|---|
| Methyl 2-[(6-aminonaphthalen-2-yl)oxy]acetate | Different substitution on the naphthalene ring |
| Methyl 2-[(4-nitronaphthalen-1-yl)oxy]acetate | Nitro group may enhance reactivity |
| Methyl 2-[(4-hydroxynaphthalen-1-yl)oxy]acetate | Hydroxyl group introduces different solubility |
The presence of the amino group on the naphthalene ring in this compound is particularly noteworthy as it contributes to its unique reactivity profile compared to other derivatives.
Case Studies and Research Findings
Recent studies have focused on the synthesis and characterization of related compounds that exhibit similar biological activities. For example, research on a bidentate Schiff base derived from naphthalene indicated significant antimicrobial properties and DNA binding capabilities, suggesting that structural modifications can enhance biological activity .
Synthesis and Characterization
The synthesis of this compound typically involves nucleophilic substitution reactions between 4-aminonaphthalene and methyl chloroacetate in the presence of a base . Characterization techniques such as NMR and UV-visible spectroscopy are essential for confirming the structure and purity of synthesized compounds.
Q & A
Q. What are the optimal reaction conditions for synthesizing Methyl 2-[(4-aminonaphthalen-1-yl)oxy]acetate?
- Methodological Answer : A general procedure involves dissolving 4-aminonaphthalen-1-ol in DMF with potassium carbonate (K₂CO₃) to generate the oxyanion intermediate. After stirring for 30 minutes, an alkylating agent (e.g., methyl bromoacetate) is added, and the reaction is monitored via TLC using a hexane:ethyl acetate (9:1) solvent system. Post-reaction, the mixture is quenched with ice, extracted with ethyl acetate, and dried over anhydrous Na₂SO₄. The crude product is purified via column chromatography .
Q. How can researchers ensure purity of the compound post-synthesis?
- Methodological Answer : After extraction, rotary evaporation under reduced pressure removes solvents. Further purification is achieved via recrystallization (e.g., using ethanol/water mixtures) or silica-gel column chromatography with gradient elution (hexane to ethyl acetate). Purity is validated by HPLC or NMR (e.g., ensuring absence of residual DMF or unreacted starting materials) .
Q. What spectroscopic techniques are critical for initial characterization?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm the presence of the naphthalene aromatic protons (δ 6.5–8.5 ppm), the methyl ester group (δ 3.6–3.8 ppm), and the aminopropyl linkage.
- FT-IR : Identify ester carbonyl (C=O stretch at ~1700 cm⁻¹) and amino (N–H stretch at ~3300 cm⁻¹) functional groups.
- Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns .
Advanced Research Questions
Q. How can contradictory crystallographic data for this compound be resolved?
- Methodological Answer : Use the SHELX suite (e.g., SHELXL) for refinement. If R-factors remain high (>0.08), check for:
Q. What mechanistic insights explain unexpected byproducts during synthesis?
- Methodological Answer : Byproducts may arise from:
- Competing alkylation : The naphthol oxygen may react at alternate positions. Use DFT (e.g., Gaussian) to calculate transition-state energies for different pathways.
- Ester hydrolysis : Trace moisture in DMF can hydrolyze the methyl ester. Monitor reaction under inert atmosphere and use molecular sieves .
Q. How can this compound be utilized in studying enzyme-substrate interactions?
- Methodological Answer : The ester and amino groups enable conjugation with fluorescent tags (e.g., dansyl chloride) for tracking binding kinetics via fluorescence anisotropy. For covalent inhibition studies, replace the methyl ester with a reactive warhead (e.g., fluorosulfonyl) to target catalytic residues .
Q. What strategies stabilize its crystal structure under varying humidity conditions?
- Methodological Answer : The compound’s hygroscopicity can be mitigated by co-crystallizing with hydrophobic counterions (e.g., tetrabutylammonium). Single-crystal X-ray diffraction (SCXRD) reveals that C–H⋯O interactions (2.5–3.0 Å) and π-π stacking (3.4–3.6 Å) dominate lattice stability. Dynamic vapor sorption (DVS) tests quantify moisture uptake .
Safety and Compliance
Q. What safety protocols are essential for handling this compound?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
